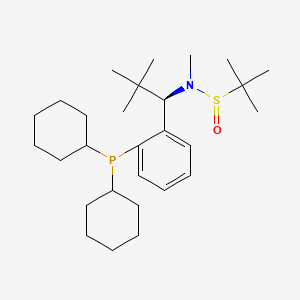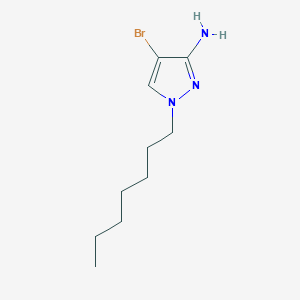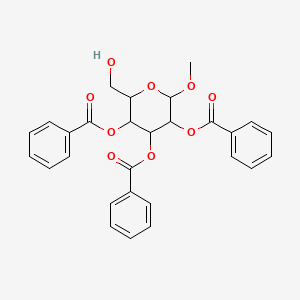
1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione is an organic compound with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol . This compound is characterized by the presence of two furan rings and a hexa-1,5-diene-3,4-dione core. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione typically involves the reaction of furan derivatives with appropriate dienes under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Applications De Recherche Scientifique
1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1,6-Di(furan-2-yl)hexa-1,5-diene-3,4-dione can be compared with other similar compounds such as:
1,6-Difuryl-1,5-hexadiene-3,4-dione: This compound has a similar structure but may exhibit different chemical and biological properties.
1,6-Difuryl-1,5-hexadiene-3,4-dione: Another similar compound with slight variations in its chemical structure and reactivity.
The uniqueness of this compound lies in its specific arrangement of furan rings and diene-dione core, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C14H10O4 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
(1E,5E)-1,6-bis(furan-2-yl)hexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C14H10O4/c15-13(7-5-11-3-1-9-17-11)14(16)8-6-12-4-2-10-18-12/h1-10H/b7-5+,8-6+ |
Clé InChI |
NUOLJIJNXPXAID-KQQUZDAGSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C/C(=O)C(=O)/C=C/C2=CC=CO2 |
SMILES canonique |
C1=COC(=C1)C=CC(=O)C(=O)C=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)
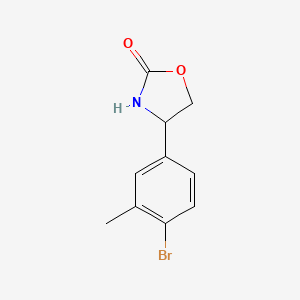

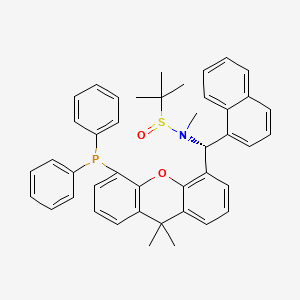
![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13640628.png)
![3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13640636.png)

